N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
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Overview
Description
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Scientific Research Applications
Anticancer Activity
The derivatives of quinoline sulfonamide have been extensively studied for their anticancer properties. Novel quinoline sulfonamide derivatives have been synthesized, showing significant inhibitory effects on tumor cell proliferation by inhibiting tubulin polymerization. One such compound exhibited strong inhibitory effects on the proliferation of HeLa cells, indicating its potential as a lead compound for cancer treatment (Ma & Gong, 2022).
Caspase-3 Inhibitory Activity
Quinoline derivatives have been found to possess caspase-3 inhibitory activity, which is significant in the context of apoptosis and cancer treatment. A series of novel quinoline derivatives was synthesized, with some compounds identified as potent inhibitors of caspase-3, suggesting their therapeutic potential in disease models where caspase-3 plays a critical role (Kravchenko et al., 2005).
Antimicrobial Activity
The antibacterial properties of quinoline sulfonamide derivatives have been explored, with certain compounds exhibiting strong bactericidal effects against various gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdel‐Hafez, 2010).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of quinoline sulfonamide derivatives, providing insights into their molecular composition and crystal systems. Such analyses are crucial for understanding the compound's properties and potential applications in various fields, including pharmaceuticals (Li et al., 2006).
Interaction Studies
Investigations into the interactions of quinoline derivatives with other substances, such as methyl acetate, have been carried out to understand their behavior in different conditions. These studies are important for determining the potential applications and stability of these compounds under various environmental factors (Raphael et al., 2015).
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-2-4-13(9-11)18-22(20,21)14-6-7-15-12(10-14)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) |
InChI Key |
FVLSXGNSQKPXJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
solubility |
47.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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